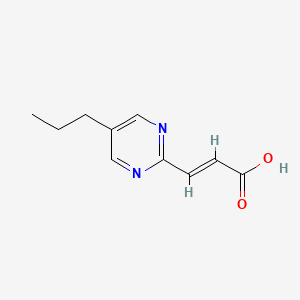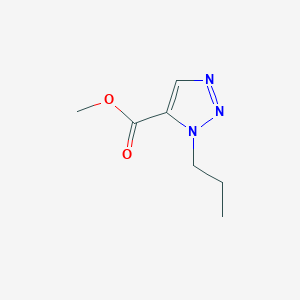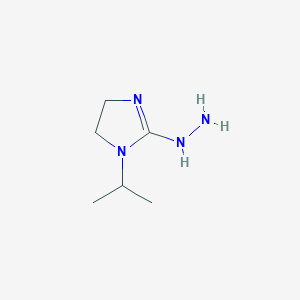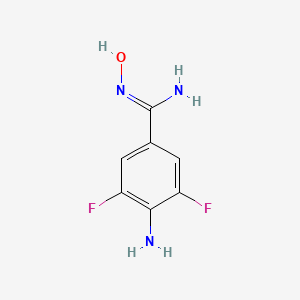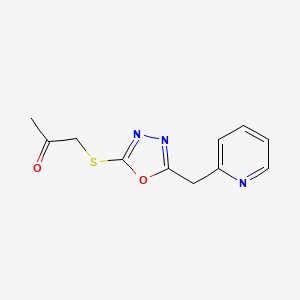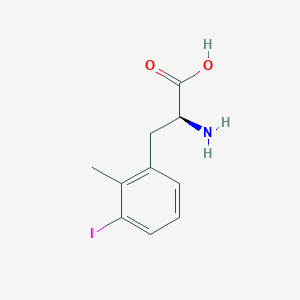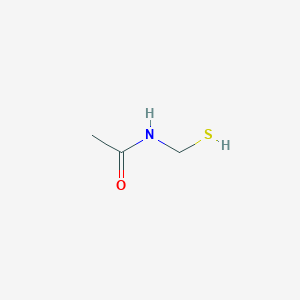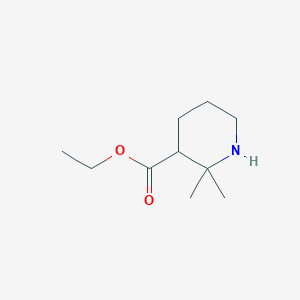![molecular formula C19H26N2O3 B15246203 tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)
tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spiro Intermediate: The initial step involves the formation of the spiro intermediate through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the phenyl and carboxylate groups. This can be achieved using reagents such as phenylmagnesium bromide and carbon dioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Applications De Recherche Scientifique
tert-Butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Chemical Biology: The compound is utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. It may also interact with receptors, altering signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate is unique due to its specific spiro linkage and the presence of both phenyl and carboxylate groups. These structural features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H26N2O3 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-7-10-19(13-21)15(12-20-16(19)22)14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,22)/t15-,19+/m0/s1 |
Clé InChI |
GDHZDHBRAYWWBH-HNAYVOBHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)[C@@H](CNC2=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


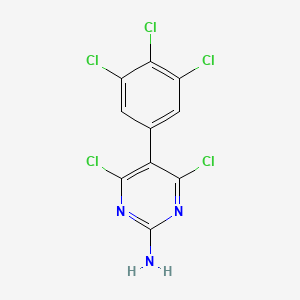
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)

